molecular formula C10H11N3O B12916165 1,4-dimethyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one CAS No. 90280-23-2

1,4-dimethyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one

Cat. No.: B12916165
CAS No.: 90280-23-2
M. Wt: 189.21 g/mol
InChI Key: JVEOWYSDLRZJOA-UHFFFAOYSA-N
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Description

1,4-dimethyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one is a chemical compound for research and development applications. The pyrazol-3(2H)-one scaffold is a versatile heterocyclic structure noted for its presence in various pharmacologically active molecules . Pyrazole and pyridine hybrids are an area of significant interest in medicinal chemistry due to their potential biological activities . Researchers are exploring these classes of compounds for their utility in developing novel therapeutic agents, with studies indicating potential applications as kinase inhibitors and antitumoral agents . The structural features of this compound, including the 1,4-dimethyl groups and the pyridin-4-yl substituent, make it a valuable intermediate for further chemical synthesis and a candidate for probing biological mechanisms. This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

90280-23-2

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

2,4-dimethyl-3-pyridin-4-yl-1H-pyrazol-5-one

InChI

InChI=1S/C10H11N3O/c1-7-9(13(2)12-10(7)14)8-3-5-11-6-4-8/h3-6H,1-2H3,(H,12,14)

InChI Key

JVEOWYSDLRZJOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(NC1=O)C)C2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Cyclization of Hydrazines with β-Diketones

  • Starting Materials: Hydrazine derivatives and β-diketones or β-ketoesters.
  • Reaction Conditions: Typically conducted under reflux in ethanol or other suitable solvents, sometimes with acid or base catalysis to promote cyclization.
  • Outcome: Formation of the pyrazol-3(2H)-one core with methyl substituents introduced via the diketone precursor.

This method is classical and widely used for pyrazole synthesis, providing good yields and structural versatility.

Functionalization with Pyridin-4-yl Group

  • The pyridin-4-yl substituent can be introduced via cross-coupling reactions such as Suzuki-Miyaura coupling, where a halogenated pyrazole intermediate reacts with a pyridin-4-yl boronic acid or ester.
  • Alternatively, nucleophilic aromatic substitution or direct condensation methods can be employed depending on the availability of precursors.

For example, palladium-catalyzed cross-coupling reactions have been reported to efficiently attach pyridinyl groups to pyrazole rings, often under mild conditions and with good selectivity.

Microwave-Assisted Organic Synthesis (MAOS)

  • Recent advances include the use of microwave irradiation to accelerate the cyclization and condensation steps.
  • MAOS allows solvent-free conditions and significantly reduces reaction times while maintaining high yields.
  • This method has been successfully applied to related pyrazole-pyridine derivatives, suggesting its applicability to 1,4-dimethyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one synthesis.

Representative Synthetic Route Example

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Hydrazine + β-diketone cyclization Hydrazine monohydrate, β-diketone, reflux in ethanol 80-90 Formation of 1,4-dimethyl-pyrazol-3-one core
2 Halogenation (if needed) NBS or similar halogenating agent 70-85 Preparation of halogenated intermediate for coupling
3 Suzuki-Miyaura coupling Pd catalyst, pyridin-4-yl boronic acid, base, solvent 60-75 Introduction of pyridin-4-yl substituent
4 Purification Flash chromatography (e.g., silica gel) - Isolation of pure product

This sequence is adaptable depending on the starting materials and desired purity.

Purification Techniques

  • Flash column chromatography using gradients of methanol/dichloromethane or similar solvent systems is commonly employed to purify the final compound.
  • Crystallization techniques may also be used to isolate polymorphic forms, which can be important for pharmaceutical applications.

Research Findings and Optimization

  • The use of microwave-assisted synthesis has been shown to improve reaction efficiency and reduce environmental impact by minimizing solvent use and reaction time.
  • Palladium-catalyzed cross-coupling reactions are preferred for their high selectivity and functional group tolerance, enabling the synthesis of pyrazolyl-pyridine derivatives without the need for protecting groups.
  • Optimization of reaction conditions such as temperature, catalyst loading, and solvent choice can significantly affect yields and purity.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Cyclization of hydrazines with β-diketones Classical, straightforward High yield, well-established May require long reaction times
Palladium-catalyzed cross-coupling Efficient pyridinyl group introduction High selectivity, mild conditions Requires expensive catalysts
Microwave-assisted synthesis Rapid, solvent-free or minimal solvent Short reaction times, eco-friendly Requires specialized equipment
Halogenation + coupling Enables functionalization flexibility Versatile intermediate formation Additional synthetic steps

Chemical Reactions Analysis

Types of Reactions

1,4-dimethyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Reduction of the pyrazole or pyridine rings.

    Substitution: Electrophilic or nucleophilic substitution on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1,4-dimethyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1,4-dimethyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1,4-dimethyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one with structurally related pyrazol-3-one derivatives, focusing on substituent effects, hydrogen bonding, and inferred properties.

Table 1: Structural and Functional Comparison of Pyrazol-3-one Derivatives

Compound Name R1 (Position 1) R4 (Position 4) R5 (Position 5) Notable Functional Groups Key Interactions/Properties
Target Compound Methyl Methyl Pyridin-4-yl Pyridinyl N-acceptor (pyridine), moderate lipophilicity
4i (Coumarin-tetrazolyl derivative) Methyl Coumarin Tetrazolyl-phenyl Coumarin, Tetrazolyl O/N donors (coumarin, tetrazole), UV-active
4j (Thioxopyrimidinone derivative) Methyl Coumarin Thioxopyrimidinone Thioxo, Coumarin S and O acceptors, enhanced π-π stacking
5-Amino-1,4-dimethyl-2-phenyl derivative Methyl Phenyl Amino Amino, Phenyl N-H donors (amino), high crystallinity

Key Comparative Insights

Substituent Effects on Hydrogen Bonding The pyridin-4-yl group in the target compound provides a rigid, planar nitrogen acceptor, facilitating interactions with biological targets (e.g., kinases) or polar solvents . Coumarin and tetrazolyl groups in compounds 4i and 4j introduce multiple hydrogen-bonding sites (O and N) and π-conjugated systems, likely enhancing fluorescence and metal-binding capabilities .

Thioxo groups in compound 4j increase electron-withdrawing effects, which may stabilize the pyrazol-3-one ring and alter redox behavior .

Crystallinity and Packing Behavior According to graph set analysis (), the pyridinyl group’s directional hydrogen-bonding capacity could lead to distinct crystal packing motifs compared to phenyl-substituted analogs, which rely on van der Waals interactions . For example, the 5-amino derivative’s amino group may form intermolecular N–H···O bonds, resulting in higher melting points .

Biological and Pharmacological Implications

  • The pyridinyl moiety in the target compound may enhance interactions with enzymatic active sites (e.g., kinase ATP pockets) due to its resemblance to nicotinamide cofactors. Conversely, coumarin-containing analogs (4i, 4j) might exhibit anticoagulant or fluorescent properties .

Biological Activity

1,4-Dimethyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound's structure, featuring a pyridine moiety and a pyrazole ring, suggests it may exhibit diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and enzyme inhibitory properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of 1,4-dimethyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one can be represented as follows:

C9H10N4O\text{C}_9\text{H}_{10}\text{N}_4\text{O}

This compound features two methyl groups at the 1 and 4 positions of the pyrazole ring and a pyridine group at the 5 position. The presence of these functional groups is hypothesized to contribute to its biological activity.

1. Antibacterial Activity

Recent studies have evaluated the antibacterial properties of various pyrazole derivatives, including 1,4-dimethyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one. In one study, compounds with similar structures showed moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with some derivatives exhibiting IC50 values below 10 µM . While specific data on this compound's antibacterial efficacy is limited, its structural similarities suggest potential effectiveness.

2. Anticancer Activity

The anticancer properties of pyrazole derivatives have been explored extensively. In vitro studies indicate that compounds with similar frameworks can inhibit cancer cell proliferation. For instance, derivatives tested against the HCT116 colon carcinoma cell line demonstrated IC50 values ranging from 0.29 to 5 µM . The molecular docking studies suggest that these compounds bind effectively to cancer-related proteins, indicating a promising avenue for further research into the anticancer potential of 1,4-dimethyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one.

3. Enzyme Inhibition

Enzyme inhibition studies have highlighted the potential of pyrazole derivatives as inhibitors of acetylcholinesterase (AChE) and urease. The compound's ability to inhibit AChE could provide therapeutic benefits in treating neurodegenerative diseases like Alzheimer's . Additionally, urease inhibitors are valuable in managing conditions such as gastric ulcers. Preliminary data suggest that related compounds exhibit strong inhibition against these enzymes, with IC50 values significantly lower than standard drugs .

Table: Summary of Biological Activities

Activity TypeCompoundTarget Organism/EnzymeIC50 Value (µM)Reference
AntibacterialSimilar PyrazolesSalmonella typhi<10
AnticancerRelated DerivativesHCT116 Colon Carcinoma0.29 - 5
Enzyme InhibitionPyrazole DerivativesAcetylcholinesterase<10
Enzyme InhibitionPyrazole DerivativesUrease<10

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